3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine and phenyl isocyanate with cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(ethylamino)-1,3,5-triazine: Another triazine derivative with different substituents.
6-Phenyl-1,3,5-triazine-2,4-diamine: Lacks the ethyl group but has similar structural features.
3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its reactivity and potential applications. The presence of both ethyl and phenyl groups may enhance its solubility and interaction with various targets.
Properties
CAS No. |
66130-07-2 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-ethyl-6-phenyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(15)12-9(13-11(14)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,15,16) |
InChI Key |
GWCFBSGBYFGJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)NC(=NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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